molecular formula C10H14ClNO3S B2388365 Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392244-38-1

Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2388365
CAS No.: 392244-38-1
M. Wt: 263.74
InChI Key: KTURFBBAZHJGMA-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate is a thiophene-derived heterocyclic compound featuring a partially saturated dihydrothiophene ring. The molecule is substituted at position 3 with a 4-chlorobutanamido group and at position 2 with a methyl ester moiety. This structure combines a sulfur-containing heterocycle with a chlorinated alkylamide chain, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

methyl 4-(4-chlorobutanoylamino)-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S/c1-15-10(14)9-7(4-6-16-9)12-8(13)3-2-5-11/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTURFBBAZHJGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorobutanamido Group: This step involves the reaction of the thiophene derivative with 4-chlorobutanoyl chloride in the presence of a base such as sodium bicarbonate to form the chlorobutanamido group.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobutanamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydrothiophene Family

Compound A: (S)-Methyl 4-((tert-butoxycarbonyl)amino)-4,5-dihydrothiophene-2-carboxylate ()

  • Substituents: Boc-protected amino group at position 4, methyl ester at position 2.
  • Synthesis : Synthesized via HF-mediated deprotection and NaBH4 reduction. Characterized by NMR and HRMS .
  • Key Differences : The Boc group introduces steric bulk and protects the amine, whereas the target compound’s 4-chlorobutanamido group enhances electrophilicity and lipophilicity. The chlorine atom may improve membrane permeability in biological systems compared to the Boc group.

Compound B: (3R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)-3-methoxy-3-((trimethylsilyl)oxy)tetrahydrothiophene-2-carboxylate ()

  • Substituents : Additional methoxy and trimethylsilyloxy groups at position 3.
  • Synthesis : Involves TMSOTf and lithium tetramethylpiperidide, highlighting the use of silicon-based protecting groups .

Benzo[b]Thiophene Derivatives

Compound C : Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()

  • Substituents : Aromatic benzo[b]thiophene core with two oxo groups (positions 4,7), hydroxyl group (position 5), and ethyl ester (position 2).
  • Synthesis : Acetic anhydride and BF3·Et2O mediate acetylation, yielding a triacetoxy intermediate (73% yield). Melting point: 153–156°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (conjugated carbonyl) .
  • Key Differences: The fully conjugated aromatic system and multiple oxo groups enhance planarity and polarity, contrasting with the partially saturated dihydrothiophene ring of the target compound. This likely reduces solubility in nonpolar solvents compared to the target.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights Physical Properties
Target Compound 4,5-Dihydrothiophene 3-(4-Chlorobutanamido), 2-(methyl ester) Not explicitly described in evidence Limited data
Compound A () 4,5-Dihydrothiophene 4-(Boc-amino), 2-(methyl ester) HF-mediated deprotection, NaBH4 reduction NMR/HRMS verified
Compound B () Tetrahydrothiophene 3-Methoxy, 3-(TMS-oxy), 4-(Boc-amino) TMSOTf, lithium tetramethylpiperidide NMR/HRMS verified
Compound C () Benzo[b]thiophene 4,7-Dioxo, 5-hydroxy, 2-(ethyl ester) Acetic anhydride, BF3·Et2O (73% yield) Mp 153–156°C; IR: 1777, 1715 cm⁻¹

Functional and Reactivity Comparisons

  • In contrast, Boc groups (Compound A) are electron-withdrawing but sterically demanding, which may slow reactivity .
  • Biological Relevance: The dihydrothiophene scaffold in the target compound and Compound A is associated with GABA aminotransferase inhibition (), whereas benzo[b]thiophenes (Compound C) are often explored for antitumor activity due to their planar, conjugated systems .
  • Synthetic Accessibility : The target compound’s synthesis may resemble methods in (e.g., amide coupling), whereas benzo[b]thiophene derivatives require harsher conditions (e.g., BF3 catalysis) .

Biological Activity

Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a chlorobutanamido group , and a methyl ester , which contribute to its unique chemical properties. The presence of the thiophene ring is significant as it imparts distinct electronic characteristics that can influence biological interactions.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄ClN₁O₂S
  • Molecular Weight : 221.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, which can lead to various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit promising anticancer properties. For instance, studies have shown that similar thiophene derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study investigated the antiproliferative effects of various thiophene derivatives on human cancer cell lines. This compound demonstrated significant inhibitory effects against:

  • Human Colon Adenocarcinoma (LoVo)
  • Breast Adenocarcinoma (MCF-7)

The compound's structure allows it to interfere with cancer cell signaling pathways, making it a candidate for further development as an anticancer agent .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity and selectivity towards specific targets.

Potential Drug Development

  • Targeting Enzymes : The compound may be designed to inhibit enzymes involved in cancer metabolism.
  • Receptor Modulation : It could potentially act as an agonist or antagonist at various receptors involved in disease processes.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table is provided below:

Compound NameStructure TypeBiological ActivityNotable Features
This compoundThiophene DerivativeAnticancerUnique electronic properties due to thiophene ring
Methyl 3-(4-chlorophenyl)benzoateBenzoate DerivativeModerate AnticancerLacks thiophene's electronic characteristics
4-ChlorobutanamideSimple AmideMinimal ActivityNo complex ring structure

Q & A

Basic Question: What are the critical parameters to optimize during the synthesis of Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate?

Answer:
The synthesis of this compound requires precise control of reaction conditions to maximize yield and purity. Key parameters include:

  • Temperature: Elevated temperatures (80–100°C) are often necessary for amidation reactions but must avoid thermal degradation of the thiophene core .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency for chloro-substituted intermediates .
  • Reaction Time: Monitoring via thin-layer chromatography (TLC) ensures completion; typical reaction times range from 12–24 hours .
  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions, but their use must be validated to prevent side reactions .

Validation: Post-synthesis characterization via 1H^1H-NMR and LC-MS is essential to confirm structural integrity and purity .

Advanced Question: How can X-ray crystallography resolve ambiguities in the spatial arrangement of functional groups in this compound?

Answer:
X-ray crystallography is the gold standard for resolving structural uncertainties, particularly for chlorinated thiophene derivatives. Methodological steps include:

Crystal Growth: Slow evaporation from a dichloromethane/hexane mixture yields diffraction-quality crystals .

Data Collection: Use a synchrotron source for high-resolution data (≤1.0 Å) to resolve electron density maps for the chlorobutane side chain .

Refinement: SHELXL software refines positional and thermal displacement parameters, addressing potential disorder in the 4-chlorobutanamido group .

Validation: The R-factor (<5%) and residual electron density maps confirm model accuracy .

Example: Similar thiophene derivatives with chlorinated substituents were resolved using SHELX, highlighting its utility for sterically crowded regions .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • 1H^1H- and 13C^{13}C-NMR: Assign signals for the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and the methyl ester group (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~297.76) and isotopic patterns consistent with chlorine .
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .

Data Cross-Validation: Discrepancies between calculated and observed 1H^1H-NMR shifts may indicate conformational flexibility in the 4-chlorobutanamido chain .

Advanced Question: How can researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:
Contradictions often arise from solvent effects or incomplete conformational sampling. Mitigation strategies include:

Solvent Modeling: Use COSMO-RS or explicit solvent models in DFT calculations to account for solvation effects .

Dynamic NMR Studies: Probe rotational barriers in the chlorobutane chain at variable temperatures (e.g., coalescence experiments) .

Kinetic Profiling: Compare experimental reaction rates (via UV-Vis or LC-MS) with computed activation energies to refine transition-state models .

Case Study: For a related ethyl thiophene carboxylate, dynamic NMR resolved discrepancies between DFT-predicted and observed rotational barriers .

Basic Question: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel with a gradient eluent (hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts .
  • Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals, minimizing residual solvents .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >98% purity for biological assays .

Quality Control: Post-purification analysis via 1H^1H-NMR and melting point determination ensures batch consistency .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:
SAR studies should systematically modify functional groups and assess biological or physicochemical impacts:

Substitution Sites:

  • Thiophene Ring: Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
  • Chlorobutane Chain: Vary chain length or replace chlorine with other halogens to probe steric/electronic effects .

Assay Design:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) to quantify IC₅₀ values .
  • Cellular Uptake: Radiolabel the methyl ester group (³H or ¹⁴C) to track permeability in Caco-2 monolayers .

Example: Analogous thiophene derivatives showed enhanced bioactivity when the chloro group was replaced with trifluoromethyl .

Table 1: Comparison of Characterization Techniques

TechniqueKey InsightsLimitationsReference
X-ray CrystallographyResolves 3D structure with atomic precisionRequires high-quality crystals
1H^1H-NMRConfirms proton environmentsLimited for dynamic conformers
HRMSValidates molecular formulaInsensitive to stereochemistry

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